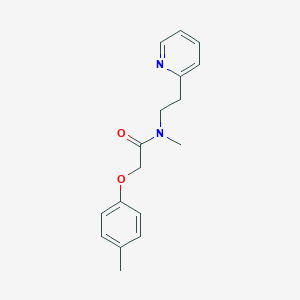methanone](/img/structure/B247335.png)
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMP is a piperidine derivative that exhibits significant pharmacological activity, making it an interesting target for drug discovery and development.
作用机制
The mechanism of action of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been shown to enhance GABAergic transmission, leading to its anticonvulsant and anxiolytic effects. It also exhibits analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain signaling.
Biochemical and Physiological Effects:
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is its potential toxicity and side effects, which must be carefully monitored in any experiments involving the compound.
未来方向
There are several potential future directions for research on [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment regimen for these conditions. Another potential direction is the development of novel analogs of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone with improved potency and selectivity. Finally, more research is needed to fully elucidate the mechanism of action of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone and its effects on various physiological processes.
合成方法
The synthesis of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone involves the reaction of 4-methoxybenzylamine with piperidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperidine to yield [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. The synthesis of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been optimized to yield high purity and high yield of the product.
科学研究应用
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone |
|---|---|
分子式 |
C19H28N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-16(8-10-18)14-20-11-5-6-17(15-20)19(22)21-12-3-2-4-13-21/h7-10,17H,2-6,11-15H2,1H3 |
InChI 键 |
GMGNANMGPWIVKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
规范 SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)

![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)



![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)